molecular formula C11H9ClN4O2S B4167942 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}dihydro-2(3H)-furanone

3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}dihydro-2(3H)-furanone

Cat. No.: B4167942
M. Wt: 296.73 g/mol
InChI Key: IEQHELXLNVQJTD-UHFFFAOYSA-N
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Description

3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}dihydro-2(3H)-furanone is a useful research compound. Its molecular formula is C11H9ClN4O2S and its molecular weight is 296.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.0134744 g/mol and the complexity rating of the compound is 341. The solubility of this chemical has been described as 21.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical, chemical, and biological properties. As with any chemical, appropriate safety precautions should be taken when handling this compound to minimize risk .

Future Directions

The study of this compound could open up new avenues of research in medicinal chemistry, given the biological activity associated with its functional groups . Future work could involve synthesizing this compound, characterizing its properties, and testing its biological activity.

Properties

IUPAC Name

3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2S/c12-7-1-3-8(4-2-7)16-11(13-14-15-16)19-9-5-6-18-10(9)17/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQHELXLNVQJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1SC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324159
Record name 3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782409
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

796082-84-3
Record name 3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}dihydro-2(3H)-furanone
Reactant of Route 2
Reactant of Route 2
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}dihydro-2(3H)-furanone
Reactant of Route 3
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}dihydro-2(3H)-furanone
Reactant of Route 4
Reactant of Route 4
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}dihydro-2(3H)-furanone
Reactant of Route 5
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}dihydro-2(3H)-furanone
Reactant of Route 6
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}dihydro-2(3H)-furanone

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